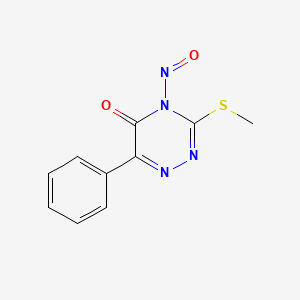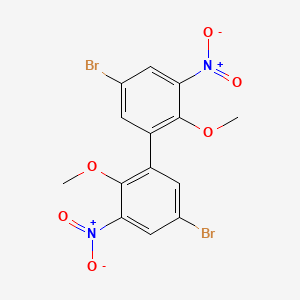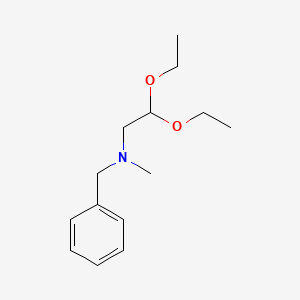
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a methylsulfanyl group, a nitroso group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one typically involves multistep reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with thiourea under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function. The methylsulfanyl group may also contribute to the compound’s reactivity by participating in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both a nitroso group and a methylsulfanyl group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
106119-80-6 |
|---|---|
Molekularformel |
C10H8N4O2S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
3-methylsulfanyl-4-nitroso-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H8N4O2S/c1-17-10-12-11-8(9(15)14(10)13-16)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
HHXPBTSGEKRGHH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(C(=O)N1N=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)



